molecular formula C15H12Cl2N2O B2999315 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 372494-68-3

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2999315
CAS No.: 372494-68-3
M. Wt: 307.17
InChI Key: DPDIWXKPTXOXMN-UHFFFAOYSA-N
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Description

4-Chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (molecular formula: C₁₅H₁₂Cl₂N₂O, molecular weight: 323.18 g/mol) is a pyrazoline derivative characterized by a dihydropyrazole ring fused with two substituted aromatic systems. The compound features a 4-chlorophenyl group at position 5 of the pyrazoline ring and a phenolic moiety at position 2, with an additional chlorine substituent at position 4 of the phenol ring. Its structure has been confirmed via single-crystal X-ray diffraction, vibrational spectroscopy, and computational methods (DFT and MP2), revealing a planar molecular geometry except for the perpendicular orientation of one aromatic ring .

The compound’s synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by recrystallization from polar aprotic solvents like dimethylformamide (DMF) . Its biological relevance is linked to interactions with enzymes such as esterase D (ESD), though its specific pharmacological profile remains less explored compared to analogs like FPD5 (4-chloro-2-(5-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol), which activates ESD and induces autophagy in cancer cells .

Properties

IUPAC Name

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDIWXKPTXOXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . These interactions are mediated by the compound’s specific functional groups and overall molecular structure.

Comparison with Similar Compounds

Chloro vs. Bromo Derivatives

Isostructural compounds 4 (4-(4-chlorophenyl)-thiazole derivative) and 5 (4-(4-fluorophenyl)-thiazole derivative) exhibit nearly identical molecular conformations but differ in crystal packing due to halogen size (Cl vs. F).

Compound Substituent (Position) Crystal System Key Finding Reference
Compound 4 Cl (aryl) Triclinic (P̄1) Stronger π-π stacking
Compound 5 F (aryl) Triclinic (P̄1) Larger unit cell volume
Target Compound Cl (phenol + aryl) Planar/core Perpendicular aryl orientation

Methoxy vs. Chloro Substitution

Replacing the phenol’s chlorine with a methoxy group (e.g., 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) increases antioxidant activity by 40% in DPPH assays, attributed to the electron-donating methoxy group enhancing radical scavenging .

Esterase D (ESD) Activation

While the target compound lacks reported ESD activity, its analog FPD5 (pyridinyl substitution at position 1) activates ESD and inhibits A549 lung cancer cell growth via the JAB1/p53 pathway. The pyridinyl group is critical for binding specificity .

Compound Substituent (Position 1) Biological Activity Reference
Target Compound 4-Chlorophenyl Not reported -
FPD5 Pyridin-2-yl ESD activation, autophagy

Antimicrobial and Anticancer Activity

Pyrazoline-sulfonamide hybrids (e.g., 22a: 5-(5-(4-chlorophenyl)-1-formyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxybenzenesulfonamide) show potent antimicrobial activity due to sulfonamide groups enhancing membrane penetration . Similarly, 3-cyanopyridone/pyrazoline hybrids inhibit EGFR/BRAFV600E pathways, demonstrating substituent-dependent apoptotic effects .

Fluorescence Sensing

Introducing a benzothiazole ring (e.g., 2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol) enables picric acid detection via fluorescence quenching (82% efficiency), leveraging the electron-withdrawing benzothiazole moiety .

Biological Activity

4-Chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, may exhibit various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H12Cl2N2O, with a molecular weight of approximately 307.18 g/mol. The structure includes a chlorophenyl group and a dihydropyrazole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess notable antimicrobial properties. A study evaluating various pyrazole derivatives found significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 μg/mL for the most active derivatives .

CompoundTarget PathogenMIC (μg/mL)
4aS. aureus0.22
5aE. coli0.25
7bS. epidermidis0.20

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. For instance, derivatives exhibiting structural similarities were tested against several cancer cell lines, demonstrating IC50 values in the range of 1.61 to 1.98 µg/mL, indicating significant cytotoxic effects .

CompoundCell LineIC50 (µg/mL)
9A-4311.61
10HT291.98

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to modulation of cellular signaling pathways, resulting in apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Case Study: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial properties of pyrazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy against common pathogens. The most effective compound was noted for its ability to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating infections associated with biofilm formation .

Case Study: Anticancer Screening
Another study investigated the anticancer activity of various pyrazole derivatives against human cancer cell lines. The findings suggested that compounds with similar structural features to this compound exhibited potent cytotoxic effects, indicating potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via the Mannich reaction, where 4-chloro-2-(1H-pyrazol-3-yl)phenol reacts with N,N′-bis(methoxymethyl)diaza-18-crown-6 under controlled conditions. Key parameters include solvent selection (e.g., dioxane), temperature (ambient to reflux), and stoichiometric ratios of hydrazine hydrate to precursor molecules . Optimizing catalyst choice (e.g., acid/base catalysts) and reaction time can mitigate side reactions, such as over-alkylation or decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H NMR : Prioritize aromatic proton signals (δ 7.01–7.42 ppm for Ar-H and pyrazole-H) and hydroxyl group resonance (δ ~11.63 ppm) .
  • IR : Look for N-H stretching (~3338 cm⁻¹) and phenolic O-H (~3153 cm⁻¹), alongside aromatic C=C vibrations (1487–1587 cm⁻¹) .
  • Mass Spectrometry (ES-MS) : A molecular ion peak at m/z 432 confirms the molecular formula, while fragmentation patterns help identify substituent stability .

Q. How can X-ray crystallography data inform the understanding of the compound’s molecular conformation and stability?

Single-crystal X-ray studies (e.g., R factor = 0.038–0.081) reveal dihedral angles between the pyrazole and chlorophenyl rings, intramolecular hydrogen bonding (e.g., O-H⋯N), and packing motifs. These structural insights explain steric hindrance effects and thermodynamic stability under varying conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different in vitro models?

Contradictions in bioactivity (e.g., anticancer potency) may arise from assay-specific variables, such as cell line selection (e.g., HeLa vs. MCF-7), incubation time, or solvent carriers (DMSO vs. aqueous buffers). Methodological standardization, including dose-response curves (IC₅₀ comparisons) and control experiments for cytotoxicity, is critical. Cross-referencing with structural analogs (e.g., trifluoromethyl-substituted pyrazoles) can isolate substituent-specific effects .

Q. What methodological approaches are recommended for analyzing the compound’s potential as a carbonic anhydrase inhibitor?

  • Docking Studies : Compare the compound’s binding affinity with known inhibitors (e.g., acetazolamide) using homology models of carbonic anhydrase isoforms (e.g., CAH1_HUMAN, CAH2_HUMAN) .
  • Enzymatic Assays : Measure inhibition constants (Kᵢ) via stopped-flow spectroscopy, monitoring CO₂ hydration rates. Substituent effects (e.g., chloro vs. methoxy groups) on Zn²⁺ coordination in the active site should be quantified .

Q. What strategies can enhance the compound’s solubility and bioavailability without compromising its core pharmacophore?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to improve lipophilicity, followed by enzymatic cleavage in vivo .
  • Co-Crystallization : Use co-formers like succinic acid to create salt forms with enhanced aqueous solubility, as evidenced by crystallographic packing analyses .
  • Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to bypass metabolic degradation, leveraging ES-MS data to monitor encapsulation efficiency .

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